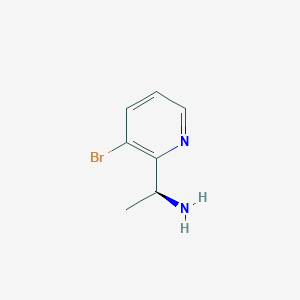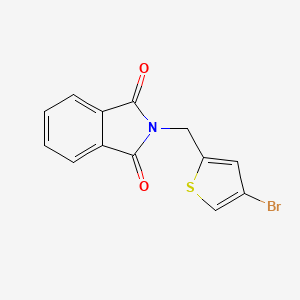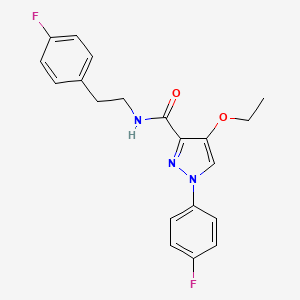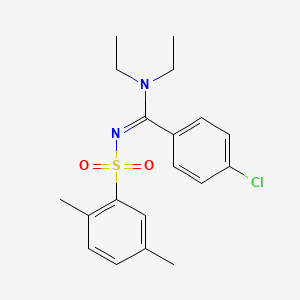
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is a chiral amine compound featuring a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the pyridine ring and the chiral center at the ethanamine moiety contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amination reaction. This can be achieved using a chiral amine source and a suitable catalyst to introduce the ethanamine moiety with the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalytic Processes: Employing chiral catalysts to ensure high enantioselectivity and yield.
Purification Techniques: Using advanced purification methods such as chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated amines.
科学研究应用
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity and chiral nature.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
(S)-1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Fluoropyridin-2-YL)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(3-Iodopyridin-2-YL)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with molecular targets, making it distinct from its halogenated analogs.
属性
IUPAC Name |
(1S)-1-(3-bromopyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQMJUOIHNSKT-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2402144.png)

![{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2402146.png)
![Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2402147.png)


![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2402153.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)
![(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2402156.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)
